![molecular formula C12H9ClN2O3 B3371385 1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 68254-09-1](/img/structure/B3371385.png)
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Overview
Description
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, also known as CP-6-M-ODPC, is a synthetic compound that has been used in a variety of scientific research applications. CP-6-M-ODPC is a member of the dihydropyridazine family of compounds, which have been studied for their biochemical and physiological effects. The compound has been found to have a variety of advantages for laboratory experiments, but also has some limitations that should be taken into consideration.
Scientific Research Applications
Synthesis Methods and Applications
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and similar compounds, have been studied for various synthesis methods and applications in scientific research.
Improved Synthesis for Agriculture : Geng Zeng-yan (2011) developed an improved synthesis method for a new pyridazine type agent, similar to the compound , used in agriculture, specifically for hybridizing wheat. This method involves a five-step synthesis using 4-chloroaniline and offers better suitability for industrial applications with a yield of 61.53% (Geng Zeng-yan, 2011).
Crystal Structure Analysis : Research by Zou Xia (2001) focused on synthesizing a related compound and analyzing its crystal structure. This work provides insights into the molecular structure and potential applications in materials science (Zou Xia, 2001).
Unexpected Transformation and Antibacterial Activity : A study by K. Anusevičius et al. (2014) revealed an unexpected transformation of a related compound, leading to the formation of various derivatives. Some of these synthesized compounds exhibited weak antibacterial activity, indicating potential for medical research (K. Anusevičius et al., 2014).
Synthesis of Pyridazino[4,5-b]Indole Derivatives : A. Monge et al. (1986) synthesized derivatives from a compound structurally similar to 1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. These derivatives might have implications in pharmacological studies (A. Monge et al., 1986).
Synthesis and Anticonvulsant Activities : B. Sharma et al. (2013) investigated related compounds for their anticonvulsant and muscle relaxant activities, indicating potential for neurological research and drug development (B. Sharma et al., 2013).
Synthesis of Pyridazinone Derivatives and Biological Activity : G. H. Sayed et al. (2003) explored the synthesis of pyridazinone derivatives from a related compound and evaluated their antimicrobial and antifungal activities. This research suggests possible applications in developing new antimicrobial agents (G. H. Sayed et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, playing a significant role in biochemical reactions .
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which impact their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other compounds, and more .
properties
IUPAC Name |
1-(3-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-5-10(16)11(12(17)18)14-15(7)9-4-2-3-8(13)6-9/h2-6H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNXJUKTLFEODP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.